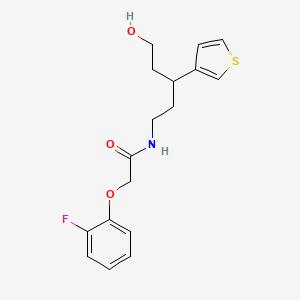
2-chloro-N-(4-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-phenylbutan-2-yl)acetamide is a chemical compound with the empirical formula C12H16ClNO . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isO=C(CCl)NC(C)CCC1=CC=CC=C1 . The InChI string is 1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) . The molecular weight of the compound is 225.71 . Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight of the compound is 225.71 .Aplicaciones Científicas De Investigación
Metabolic Studies and Herbicide Action
2-chloro-N-(4-phenylbutan-2-yl)acetamide, a chloroacetanilide herbicide, is significant in agricultural applications, particularly as a pre-emergent herbicide. It has been a subject of various metabolic studies to understand its mode of action and its transformation in biological systems. For instance, Coleman et al. (2000) detailed the comparative metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor in human and rat liver microsomes. The study highlighted the formation of metabolites like CDEPA and CMEPA and their further transformation into compounds like DEA and MEA. These metabolic pathways are crucial in understanding the biotransformation and potential environmental impact of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Characterization
The compound has also been the center of several synthesis and characterization studies, aiming to understand its structural properties and potential applications. For instance, Vorona et al. (2013) developed novel methods for the synthesis of a compound structurally related to this compound, which is used in the preparation of (R)-Phenotropil. The study provided insights into synthetic pathways and yield optimization for such compounds (Vorona et al., 2013).
Chemical Interaction and Supramolecular Assembly
Studies on related compounds, such as N-(2-chlorophenyl)acetamide, have explored the molecular interactions and crystal packing, shedding light on the supramolecular assembly and structural analysis through techniques like X-ray powder diffraction and Hirshfeld surface analysis. Such studies are critical in understanding the chemical properties and potential applications of this compound in various domains (Hazra et al., 2014).
Biological Evaluation and Bioactivity
Further research has ventured into the biological evaluation of structurally similar compounds. For example, Nayak et al. (2014) synthesized and examined the biological activities of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, revealing its potential as an antioxidant, analgesic, and anti-inflammatory agent. This kind of research opens new pathways for the application of this compound derivatives in pharmaceuticals and therapeutic treatments (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJRIBKHNZKXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
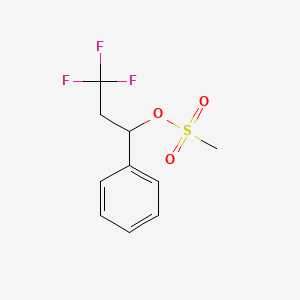
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2643304.png)
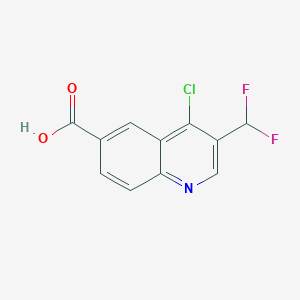
![4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2643309.png)

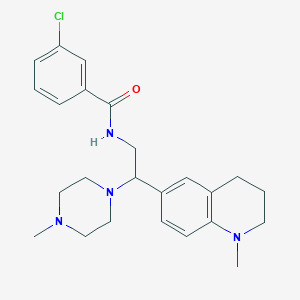
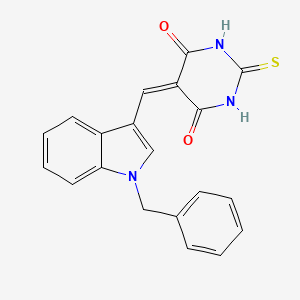
![Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2643313.png)
![3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2643314.png)
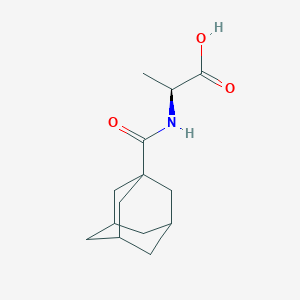
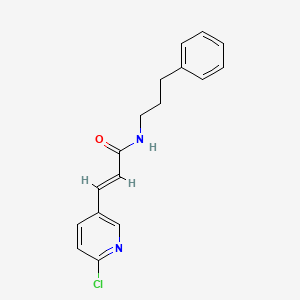
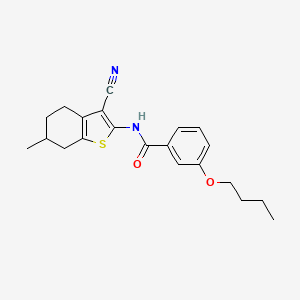
![4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2643319.png)
